molecular formula C7H5N3O2 B1289970 3-Amino-2-nitrobenzonitrile CAS No. 408502-45-4

3-Amino-2-nitrobenzonitrile

Cat. No. B1289970
CAS RN: 408502-45-4
M. Wt: 163.13 g/mol
InChI Key: VVLXEASYKMQILM-UHFFFAOYSA-N
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Description

The compound 3-Amino-2-nitrobenzonitrile is a derivative of benzonitrile with an amino group at the 3-position and a nitro group at the 2-position. While the provided papers do not directly discuss 3-Amino-2-nitrobenzonitrile, they do provide insights into similar compounds that can help infer some of the properties and characteristics of the compound . For instance, the first paper discusses a compound with a similar structure, 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which has been synthesized and characterized using various techniques . The second paper describes the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, another compound with a related structure, providing details on the molecular arrangement and hydrogen bonding within the crystal .

Synthesis Analysis

The synthesis of compounds related to 3-Amino-2-nitrobenzonitrile involves multiple steps, including the formation of the core structure followed by the introduction of functional groups such as amino and nitro groups. The first paper provides an example of a multi-step synthesis process for a complex molecule that includes an amino group and a nitro group attached to a benzoquinoline structure . Although the exact synthesis route for 3-Amino-2-nitrobenzonitrile is not detailed, similar synthetic strategies could be employed, with adjustments made for the simpler benzonitrile backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-2-nitrobenzonitrile has been determined using X-ray crystallography. The second paper reports that in the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, the amino and cyano groups are nearly coplanar with the connected benzene ring, while the nitro group causes a twist due to its larger volume . This suggests that in 3-Amino-2-nitrobenzonitrile, similar steric interactions may influence the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of compounds like 3-Amino-2-nitrobenzonitrile can be inferred from the functional groups present. The amino group is a potential site for nucleophilic substitution reactions, while the nitro group can undergo various transformations, including reduction to an amine. The first paper's analysis of frontier molecular orbitals (FMO) and Fukui functions indicates regions of chemical reactivity that could be relevant for understanding the reactivity of 3-Amino-2-nitrobenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-nitrobenzonitrile can be partially deduced from the studies on related compounds. The first paper discusses the non-linear optical (NLO) properties and how they vary with solvent polarity, suggesting that 3-Amino-2-nitrobenzonitrile may also exhibit solvent-dependent NLO behavior . The antibacterial activity of the compound in the first paper also hints at potential biological activities of 3-Amino-2-nitrobenzonitrile, although specific studies would be required to confirm this . The crystal structure analysis in the second paper provides insights into the solid-state properties, such as hydrogen bonding patterns, which could influence the compound's melting point and solubility .

Scientific Research Applications

Hydrogenation Processes

3-Amino-2-nitrobenzonitrile is utilized in hydrogenation processes using Raney nickel catalysts. This process is affected by the position of the nitro group relative to the nitrile group, with different solvents like methanol and dioxane influencing the hydrogenation course. During hydrogenation, various intermediates are formed, which underlines the compound's role in complex chemical transformations (Koprivova & Červený, 2008).

Synthesis of Indazole Derivatives

3-Amino-2-nitrobenzonitrile serves as a starting material for synthesizing indazole derivatives. This involves converting 2-nitrobenzonitriles to substituted benzamidines, followed by a reductive cyclization process leading to the formation of 3-amino-2H-indazoles. This process is significant in the field of organic chemistry for creating structurally diverse compounds (Bel Abed et al., 2016).

Interaction with DNA/RNA

Studies on the base pairs of 4-amino-3-nitrobenzonitrile (a related compound) with various nucleobases have suggested potential applications in disrupting DNA/RNA helix formation. This research indicates the utility of 3-Amino-2-nitrobenzonitrile and related compounds in developing antiviral prodrugs (Palafox et al., 2022).

Catalytic Applications

Research shows that 3-Amino-2-nitrobenzonitrile can be efficiently synthesized using basic ionic liquid catalysts. This process demonstrates the compound's role in green chemistry and its potential in various catalytic applications (Chen et al., 2011).

Corrosion Inhibition

In studies involving mild steel corrosion inhibition, derivatives of benzonitrile, which include 3-amino-4-(isopentylamino)benzonitrile, have shown significant effectiveness. This suggests a potential application of 3-Amino-2-nitrobenzonitrile and its derivatives in corrosion protection, supported by experimental and computational studies (Chaouiki et al., 2018).

Structural and Spectroscopic Analysis

Extensive research has been conducted on the molecular structure and spectroscopic properties of nitrobenzonitriles, including 3-nitrobenzonitrile. These studies contribute to a deeper understanding of the electronic properties and structural characteristics of these compounds, which can be applied to similar compounds like 3-Amino-2-nitrobenzonitrile (Graneek et al., 2018).

Safety and Hazards

The safety information for 3-Amino-2-nitrobenzonitrile indicates that it is a hazardous substance. It has the signal word “Danger” and the hazard statements H302+H312-H315-H319-H331-H335 . This means it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLXEASYKMQILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629838
Record name 3-Amino-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

408502-45-4
Record name 3-Amino-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational methods were used to study the interactions of similar molecules like 4A-3NBN with natural nucleobases?

A1: The researchers utilized density functional theory (DFT) calculations at the M06-2X level of theory to determine the interaction energies of 4A-3NBN with uracil, thymine, and cytosine []. They also investigated the structure of 4A-3NBN using DFT calculations with B3LYP and X3LYP functionals, comparing their performance in predicting vibrational wavenumbers to experimental IR and Raman spectra []. These computational methods provide valuable insights into the potential interactions and behavior of 3A-2NBN and its analogs within biological systems.

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